molecular formula C5H9BF2O2 B8187870 (2,2-Difluoro-3,3-dimethylcyclopropyl)boronic acid

(2,2-Difluoro-3,3-dimethylcyclopropyl)boronic acid

Cat. No.: B8187870
M. Wt: 149.93 g/mol
InChI Key: PTUMHRORMFVSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Difluoro-3,3-dimethylcyclopropyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoro-3,3-dimethylcyclopropyl)boronic acid typically involves the reaction of 2,2-difluoro-3,3-dimethylcyclopropyl bromide with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the boronic acid compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (2,2-Difluoro-3,3-dimethylcyclopropyl)boronic acid primarily undergoes Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide. This reaction is facilitated by a palladium catalyst and a base .

Common Reagents and Conditions:

    Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), aryl or vinyl halide.

    Conditions: Organic solvent (e.g., THF), elevated temperature (typically 80-100°C).

Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (2,2-Difluoro-3,3-dimethylcyclopropyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid

Comparison: (2,2-Difluoro-3,3-dimethylcyclopropyl)boronic acid is unique due to the presence of the difluoro and dimethyl groups on the cyclopropyl ring. These substituents can influence the reactivity and selectivity of the compound in Suzuki–Miyaura coupling reactions, potentially offering advantages in specific synthetic applications .

Properties

IUPAC Name

(2,2-difluoro-3,3-dimethylcyclopropyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BF2O2/c1-4(2)3(6(9)10)5(4,7)8/h3,9-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUMHRORMFVSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1C(C1(F)F)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.